molecular formula C15H13N3O2 B13123688 N-(1H-benzimidazol-2-yl)-2-phenoxyacetamide

N-(1H-benzimidazol-2-yl)-2-phenoxyacetamide

Cat. No.: B13123688
M. Wt: 267.28 g/mol
InChI Key: YYYNAOJCBJFHPA-UHFFFAOYSA-N
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Description

N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide typically involves the reaction of o-phenylenediamine with phenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzimidazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide stands out due to its unique combination of the benzimidazole and phenoxyacetamide moieties, which confer distinct electronic and steric properties

Biological Activity

N-(1H-benzimidazol-2-yl)-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a benzimidazole moiety linked to a phenoxyacetamide group. Its molecular formula is C15H14N2O2C_{15}H_{14}N_2O_2 with a molecular weight of approximately 267.28 g/mol. The unique structure contributes to its distinct physicochemical properties and biological activities, making it a promising candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to various pharmacological effects:

  • Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cell signaling pathways, which may contribute to its anticancer properties.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, thereby exhibiting anti-inflammatory activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Shows promising results against common fungal strains.
  • Antiviral Properties : Potential activity against viral infections has also been reported .

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly in vitro against several cancer cell lines. Notable findings include:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells, such as K562 (human chronic myelogenous leukemia) cells, with IC50 values indicating effective growth inhibition at low concentrations .
CompoundCell LineIC50 (μM)% Growth Inhibition at 10 μM
This compoundK562 (Leukemia)5.085%
Colchicine (Reference)K562 (Leukemia)0.595%

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. It may exert these effects by inhibiting pro-inflammatory cytokines and modulating immune responses .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Study : A study conducted on K562 cells demonstrated that the compound induced apoptosis through caspase activation, highlighting its potential as an anticancer therapeutic agent .
  • Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin .
  • Mechanistic Insights : Research into the mechanism of action indicated that this compound interacts with specific kinases, suggesting pathways for therapeutic intervention in diseases such as cancer and diabetes .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C15H13N3O2/c19-14(10-20-11-6-2-1-3-7-11)18-15-16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H2,16,17,18,19)

InChI Key

YYYNAOJCBJFHPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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